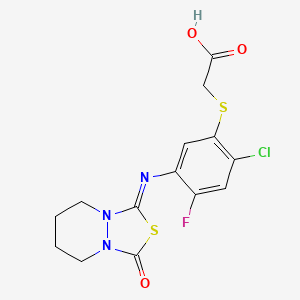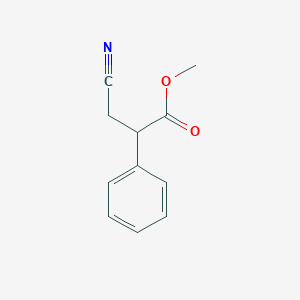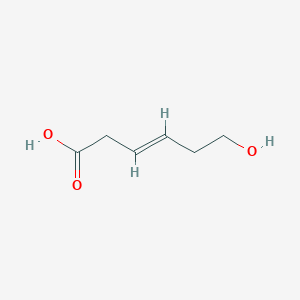
3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
科学的研究の応用
1. Receptor Agonist Research
A study by Glase et al. (1996) discusses compounds similar to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide, specifically focusing on their roles as dopamine D3 receptor agonists. These compounds demonstrate selectivity for DA D3 over D2 receptors and exhibit varying degrees of agonist activity (Glase et al., 1996).
2. Complex Formation and Photophysical Properties
Xu et al. (2011) explored the reactions of a compound structurally related to this compound with iridium, leading to the formation of a unique Ir(III) complex. This study highlights the compound's potential in forming metal complexes and its photophysical properties (Xu et al., 2011).
3. Antimicrobial Agent Synthesis
Al-Salahi et al. (2010) synthesized a series of chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride. This research indicates the potential of compounds like this compound in developing antimicrobial agents (Al-Salahi et al., 2010).
4. Synthesis of Anti-Inflammatory Agents
Moloney (2001) synthesized a compound structurally related to this compound, targeting novel molecules as potential anti-inflammatory agents. This suggests the relevance of such compounds in the field of anti-inflammatory drug development (Moloney, 2001).
5. Naphthoquinone-Based Chemosensors
Gosavi-Mirkute et al. (2017) researched naphthoquinone-based chemosensors, utilizing compounds with structural similarities to this compound. This study emphasizes the application of such compounds in detecting metal ions and their potential use in chemosensor technology (Gosavi-Mirkute et al., 2017).
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
3-methoxy-N-(5-methylpyridin-2-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-17(19-11-12)20-18(21)15-9-13-5-3-4-6-14(13)10-16(15)22-2/h3-11H,1-2H3,(H,19,20,21) |
InChIキー |
GGRHEXSJDYSXBC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
溶解性 |
0.3 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)

![3-Hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258387.png)

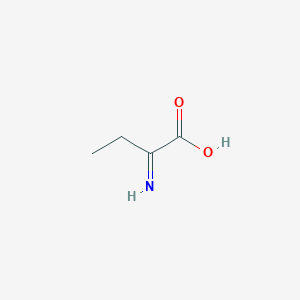

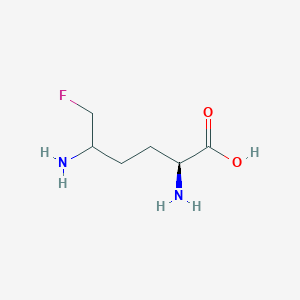
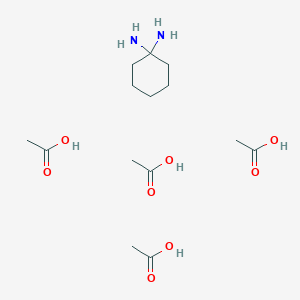
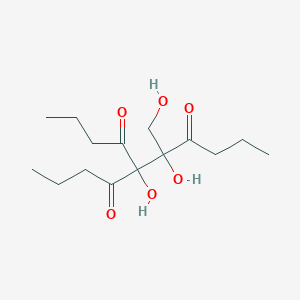
![N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1258400.png)

